

# Topic: Comprehensive Analytical Characterization of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

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## Compound of Interest

**Compound Name:** 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

**Cat. No.:** B1487838

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## Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of **2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine** (CAS No. 943757-74-2). As a heterocyclic amine, this compound serves as a critical building block in medicinal chemistry and drug discovery.<sup>[1]</sup> Ensuring its identity, purity, and stability is paramount for the integrity of downstream applications. This document outlines protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust framework for analysis.

## Introduction and Physicochemical Overview

**2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine** is a substituted pyrimidine derivative featuring a methylpiperazine moiety. This structural combination is common in pharmacologically active molecules. Accurate analytical characterization is essential for quality control, regulatory submission, and ensuring the reproducibility of scientific research. The protocols herein are designed to be self-validating and are grounded in established analytical principles.

Table 1: Physicochemical Properties of **2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine**

Property	Value	Source
Chemical Name	2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine	<a href="#">[2]</a>
CAS Number	943757-74-2	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>15</sub> N <sub>5</sub>	<a href="#">[2]</a>
Molecular Weight	193.25 g/mol	<a href="#">[2]</a>
Appearance	Typically a solid (e.g., light yellow to brown crystalline powder)	<a href="#">[1]</a>
Predicted Solubility	Soluble in organic solvents like DMSO, Methanol. Expected to be soluble in acidic aqueous solutions due to the basic amine groups.	Inferred

## Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule due to its moderate polarity.

### Principle of Reverse-Phase HPLC

In reverse-phase HPLC (RP-HPLC), the stationary phase (e.g., octadecylsilane, C18) is nonpolar, while the mobile phase is a polar aqueous-organic mixture. The analyte, **2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine**, will partition between the two phases. Its retention is controlled by adjusting the hydrophobicity of the mobile phase; increasing the organic solvent content (e.g., acetonitrile) will decrease the retention time. The addition of a buffer and an ion-pairing agent can improve peak shape for basic compounds like this one. A validated RP-HPLC method is essential for accurate purity determination.[\[4\]](#)

### Recommended HPLC Protocol

This protocol is designed to provide excellent resolution and peak shape for the main component and potential process-related impurities.

#### Step 1: Mobile Phase Preparation

- Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate solution in water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22  $\mu$ m membrane filter.
  - Rationale: The acidic pH ensures that the amine functional groups are protonated, leading to better solubility in the mobile phase and sharper, more symmetrical peaks by minimizing tailing. The buffer controls the pH for reproducible retention times.
- Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

#### Step 2: Sample Preparation

- Diluent: A 50:50 mixture of Acetonitrile and Water.
- Standard Solution: Accurately weigh approximately 5 mg of the reference standard and dissolve in 10 mL of diluent to obtain a concentration of 0.5 mg/mL.
- Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) using the diluent.

#### Step 3: Chromatographic Conditions

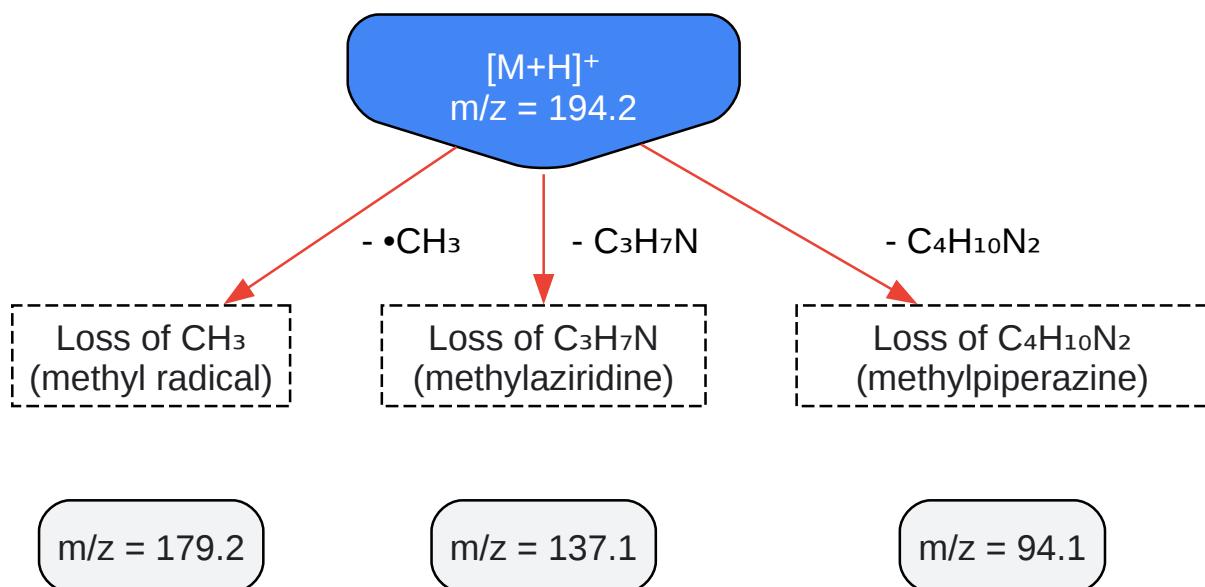
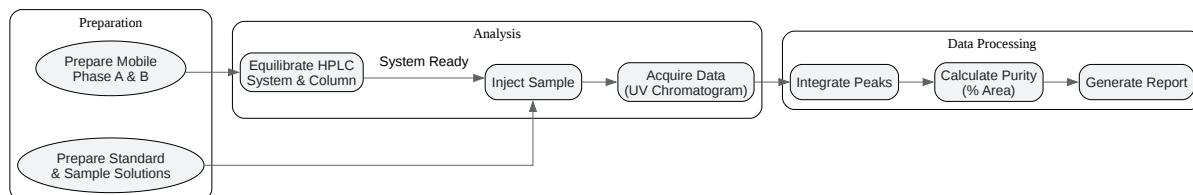
- The following conditions can be used as a starting point and should be optimized as needed.

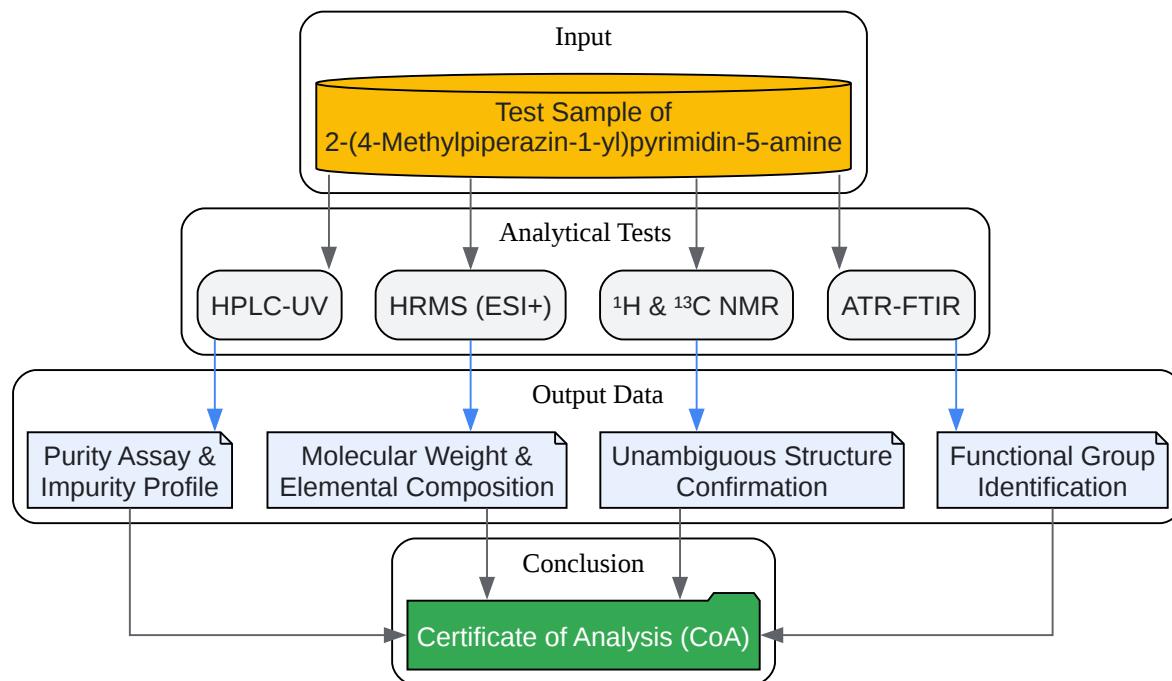
Table 2: HPLC Method Parameters

Parameter	Recommended Setting
Column	C18 Reverse-Phase, 150 mm x 4.6 mm, 3.5 $\mu$ m particle size
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	5 $\mu$ L
UV Detection	254 nm (or wavelength of maximum absorbance)
Gradient Program	0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-22 min: 5% B

- Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and separated effectively, from early-eluting polar impurities to late-eluting nonpolar ones.

## HPLC Workflow Diagram



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PubMed [pubmed.ncbi.nlm.nih.gov]

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